molecular formula C19H12Br2ClN5O2 B4838096 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No. B4838096
M. Wt: 537.6 g/mol
InChI Key: VYOJLXSPUBSNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole, also known as BPP, is a pyrazole-based compound that has been extensively studied for its potential applications in scientific research. This compound has gained interest due to its unique chemical structure and potential to act as a potent inhibitor of various biological processes.

Mechanism of Action

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole acts as an inhibitor of various biological processes by binding to specific enzymes and proteins. It has been shown to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has also been shown to inhibit the activity of phosphodiesterases, which are enzymes that break down cyclic nucleotides. Additionally, 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins.
Biochemical and Physiological Effects:
3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in various cancer cell lines, including breast, prostate, and lung cancer cells. 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in lab experiments is its potent inhibitory activity against various biological processes. This makes it an ideal compound for studying the effects of protein kinases, phosphodiesterases, and the proteasome. However, one of the limitations of using 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in lab experiments is its potential toxicity. 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has been shown to induce cell death in various cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole. One potential direction is the development of 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole derivatives with improved potency and selectivity. Another potential direction is the study of 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in animal models to determine its potential applications in vivo. Additionally, the study of 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole in combination with other compounds may provide new insights into its potential applications in cancer research and other areas of scientific research.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent inhibitor of various biological processes, including protein kinase, phosphodiesterase, and proteasome activity. 3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has also been studied for its potential applications in cancer research, as it has been shown to induce cell death in various cancer cell lines.

properties

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br2ClN5O2/c20-14-5-1-3-12(9-14)18-17(22)19(13-4-2-6-15(21)10-13)26(24-18)11-25-8-7-16(23-25)27(28)29/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOJLXSPUBSNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=CC=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br2ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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